molecular formula C19H25N5 B1680444 S3QEL-2

S3QEL-2

Cat. No.: B1680444
M. Wt: 323.4 g/mol
InChI Key: MGIAJZSCNPODRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S3QEL 2 is a chemical compound known for its ability to selectively inhibit the production of superoxide from the outer Q-binding site of mitochondrial complex III (site IIIQo). This compound does not affect oxidative phosphorylation or normal electron flux, making it a valuable tool in studying mitochondrial function and oxidative stress .

Preparation Methods

The synthesis of S3QEL 2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

S3QEL 2 primarily undergoes reactions related to its role as an inhibitor of superoxide production. It does not participate in typical oxidation, reduction, or substitution reactions commonly seen with other compounds. The major product formed from its reactions is the inhibition of superoxide production at site IIIQo, which is crucial for studying mitochondrial function and oxidative stress .

Scientific Research Applications

Oxidative Stress and Cell Survival

S3QEL-2 has been shown to protect against oxidative stress-induced apoptosis, particularly in pancreatic β-cells. In studies, this compound significantly mitigated oxidative stress-induced cell death by decreasing cellular ROS levels and protecting against caspase activation. This effect enhances the survival and function of primary pancreatic islets, indicating its potential for therapeutic applications in diabetes management .

Case Study: Pancreatic β-Cell Protection

  • Objective : To assess the protective effects of this compound on β-cells under oxidative stress.
  • Findings : this compound reduced ROS levels and apoptosis markers in INS1 β-cells exposed to tunicamycin, outperforming conventional ROS scavengers .

Intestinal Barrier Function

Research has demonstrated that this compound can protect against diet-induced intestinal barrier dysfunction. In murine models, this compound administration during high-fat diets decreased intestinal permeability and inflammation markers while enhancing tight junction gene expression. This suggests its role in maintaining gut health and potentially preventing metabolic disorders linked to diet .

Case Study: Intestinal Health

  • Objective : Investigate the impact of this compound on intestinal permeability.
  • Findings : Mice fed S3QELs showed reduced expression of inflammatory markers and improved tight junction integrity compared to controls .

Neuroinflammation and Immune Response

This compound has also been implicated in modulating neuroinflammatory responses. In experiments involving microglial cells, it was found to inhibit IL-1α-induced oxidation of proteins linked to immune pathways, suggesting a protective role against neurodegenerative processes . This highlights its potential for therapeutic interventions in conditions characterized by chronic inflammation.

Case Study: Neuroinflammation

  • Objective : To evaluate the effects of this compound on microglial activation.
  • Findings : this compound reduced oxidative damage to proteins involved in inflammatory signaling pathways, indicating its utility in neuroprotective strategies .

Comprehensive Data Tables

Application AreaMechanismKey Findings
Oxidative StressInhibition of superoxide productionProtects pancreatic β-cells from ROS-induced apoptosis
Intestinal HealthReduction of intestinal permeabilityDecreases inflammatory markers; enhances tight junction integrity
NeuroinflammationModulation of immune signalingReduces protein oxidation linked to inflammation in microglia

Mechanism of Action

S3QEL 2 exerts its effects by selectively inhibiting the production of superoxide from the outer Q-binding site of mitochondrial complex III (site IIIQo). This inhibition does not affect oxidative phosphorylation or normal electron flux. The compound modulates retrograde signaling, including cellular responses to hypoxic and oxidative stress, and protects against reactive oxygen species-induced cell stress .

Comparison with Similar Compounds

S3QEL 2 is unique in its selective inhibition of superoxide production at site IIIQo without affecting oxidative phosphorylation. Similar compounds include:

S3QEL 2 stands out due to its specificity and minimal impact on normal mitochondrial function, making it a valuable tool for research.

Biological Activity

S3QEL-2 (1-(3,4-Dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a compound recognized for its ability to selectively suppress superoxide production from mitochondrial complex III, specifically at the Qo site. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and implications for therapeutic applications.

This compound operates primarily by inhibiting superoxide production at the Qo site of mitochondrial complex III without disrupting normal electron transport or oxidative phosphorylation. This selectivity allows this compound to maintain mitochondrial function while reducing reactive oxygen species (ROS) generation.

  • IC50 Value : The half-maximal inhibitory concentration (IC50) of this compound for superoxide production is approximately 1.7 μM .

1. Impact on ROS Production

This compound has been shown to significantly reduce hydrogen peroxide (H2O2) production in various cellular contexts:

  • In human embryonic kidney (HEK-293) cells, this compound inhibited the accumulation of HIF-1α during hypoxic conditions, indicating a role in modulating cellular responses to oxidative stress .

2. Protection Against Oxidative Stress

This compound demonstrates protective effects against oxidative stress-induced apoptosis:

  • In pancreatic β-cells exposed to tunicamycin, this compound mitigated caspase 3/7 activation and reduced cellular ROS levels, enhancing cell survival and function .

3. Effects on Hypoxia-Induced Signaling

This compound has been shown to modulate hypoxia-induced signaling pathways:

  • It suppressed HIF-1α stabilization without affecting overall cellular oxidative phosphorylation, suggesting a unique mechanism that separates ROS signaling from metabolic disruption .

Table 1: Summary of Biological Activities of this compound

Study Cell Type Effect Mechanism
HEK-293Inhibition of HIF-1α accumulation during hypoxiaSuppression of superoxide production
INS1 β-cellsProtection against oxidative stress-induced apoptosisReduction in caspase activation
Jurkat cellsReduced population doubling rate in presence of antimycinInhibition of mitochondrial ROS
Primary microgliaMinimal effects on inflammation-related gene expression changesSelective suppression of ROS without affecting metabolism

Implications for Therapeutic Applications

The ability of this compound to selectively inhibit superoxide production while preserving mitochondrial function makes it a promising candidate for therapeutic interventions in diseases characterized by oxidative stress and mitochondrial dysfunction. Its application could extend to conditions such as diabetes, neurodegenerative diseases, and ischemia-reperfusion injuries.

Q & A

Basic Research Questions

Q. What experimental concentrations of S3QEL-2 are typically used in in vitro studies, and how are these concentrations validated?

this compound is commonly tested at 25–50 µM in in vitro assays, as these concentrations demonstrate significant effects on HIF-1α suppression, cell viability, and apoptosis without inducing cytotoxicity . Validation involves dose-response curves to confirm efficacy thresholds and ensure mitochondrial electron transport chain (ETC) function remains unaffected, as measured via oxygen consumption rates (Seahorse assays) and ATP production .

Q. How does this compound selectively suppress mitochondrial complex III-derived superoxide production while preserving oxidative phosphorylation?

this compound targets site IIIQo of mitochondrial complex III, inhibiting superoxide generation (IC50 = 1.7 µM) without disrupting normal electron flux or ATP synthesis . Methodologically, this selectivity is confirmed using rotenone (complex I inhibitor) and antimycin A (complex III inhibitor) as controls in parallel assays to isolate superoxide-specific effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s dual role in suppressing HIF-1α while enhancing CD8+ T cell proliferation and tumor infiltration?

Contradictions arise from context-dependent redox modulation. For example, this compound inhibits HIF-1α by reducing mitochondrial ROS, which destabilizes hypoxia signaling . However, in CD8+ T cells, this compound enhances antitumor function by promoting p38 phosphorylation and IFN-γ production via redox-dependent mechanisms . To resolve these effects, researchers should:

  • Use tissue-specific ROS probes (e.g., mitoSOX for mitochondrial superoxide).
  • Conduct time-course experiments to track dynamic HIF-1α and T cell activity changes.
  • Combine this compound with metabolic inhibitors (e.g., 2-DG for glycolysis) to dissect pathway crosstalk .

Q. What methodological safeguards are essential when studying this compound’s impact on tumor-infiltrating CD8+ T cells, given its variable effects on cell persistence and function?

Key considerations include:

  • Validating T cell redox states using intracellular NADPH/NADP+ and GSH/GSSG ratios via LC-MS or fluorescent biosensors (e.g., roGFP) .
  • Employing in vivo tumor models (e.g., adoptive T cell transfer) with rigorous controls for tumor microenvironment variables (e.g., glucose availability).
  • Monitoring p38 phosphorylation (flow cytometry) and IFN-γ levels (ELISA) to correlate redox changes with functional outcomes .

Q. How can researchers optimize this compound treatment protocols to avoid confounding results in studies of apoptosis and proliferation?

Standardize protocols by:

  • Pre-screening cell lines for baseline ROS levels (e.g., using DCFDA assays).
  • Co-treating with antioxidants (e.g., NAC) or ROS inducers (e.g., menadione) to isolate this compound-specific effects.
  • Validating apoptosis via Annexin V/PI staining and proliferation via EdU incorporation, ensuring measurements align with ROS modulation timelines .

Q. What strategies address inconsistencies in this compound’s effects on mitochondrial respiration across different cell types?

Inconsistencies may stem from cell-specific metabolic dependencies. Researchers should:

  • Profile baseline mitochondrial respiration (Seahorse XF analysis) and glycolytic flux.
  • Use genetic models (e.g., CRISPR-mediated complex III subunit knockdown) to confirm on-target effects.
  • Compare results across primary cells vs. immortalized lines to assess translational relevance .

Q. Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results emerge (e.g., this compound reducing tumor infiltration in some contexts ), employ multi-omics approaches (transcriptomics, metabolomics) to identify redox-regulated pathways.
  • Experimental Design : Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., antimycin A for ROS induction) to validate assay conditions .
  • Reporting Standards : Detail this compound preparation (solubility in DMSO, storage conditions), incubation times, and validation of batch-to-batch consistency via HPLC .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-5-9-23(10-6-2)18-17-12-22-24(19(17)21-13-20-18)16-8-7-14(3)15(4)11-16/h7-8,11-13H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIAJZSCNPODRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.